molecular formula C9H12N2O2 B12715755 Methyl-o-anisylurea CAS No. 858001-74-8

Methyl-o-anisylurea

Cat. No.: B12715755
CAS No.: 858001-74-8
M. Wt: 180.20 g/mol
InChI Key: WHNUNCMMRMMWHP-UHFFFAOYSA-N
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Description

Methyl-o-anisylurea (IUPAC: N-methyl-N'-(2-methoxybenzyl)urea) is a substituted urea derivative characterized by a methyl group attached to one urea nitrogen and an *o-methoxybenzyl (o-anisyl) group attached to the other. Its structure combines the hydrogen-bonding capacity of urea with the electron-donating methoxy group, which may influence solubility, reactivity, and biological activity .

Synthesis typically involves the reaction of o-methoxybenzylamine with methyl isocyanate or via carbodiimide-mediated coupling. Characterization methods include HPLC for purity analysis, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification .

Properties

CAS No.

858001-74-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2-methoxyphenyl)-1-methylurea

InChI

InChI=1S/C9H12N2O2/c1-11(9(10)12)7-5-3-4-6-8(7)13-2/h3-6H,1-2H3,(H2,10,12)

InChI Key

WHNUNCMMRMMWHP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1OC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-o-anisylurea can be synthesized through the reaction of o-anisidine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{o-Anisidine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl-o-anisylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.

Scientific Research Applications

Methyl-o-anisylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which methyl-o-anisylurea exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Property This compound 3-Methoxybenzyl Chloride N-Methyl-N'-benzylurea
Molecular Formula C₁₀H₁₄N₂O₂ C₈H₉ClO C₉H₁₂N₂O
Molecular Weight (g/mol) 194.23 156.61 164.20
Functional Groups Urea, methoxy, methyl Chloride, methoxy Urea, methyl, benzyl
Key Applications Synthetic intermediate Alkylating agent Polymer crosslinker

Key Observations :

  • The o-methoxy group in this compound may reduce crystallinity compared to unsubstituted benzylurea derivatives, as seen in analogous methoxy-containing compounds .

Reactivity and Stability

  • Hydrolysis : Urea derivatives are generally susceptible to hydrolysis under acidic or basic conditions. The o-methoxy group in this compound may stabilize the benzyl moiety against electrophilic substitution, contrasting with 3-methoxybenzyl chloride, which undergoes nucleophilic displacement .
  • Thermal Stability : Substituted ureas decompose at temperatures >200°C. This compound’s stability is likely comparable to N-methyl-N'-benzylurea but lower than halogenated analogs like 3-methoxybenzyl chloride due to the absence of strong electron-withdrawing groups .

Analytical Characterization

  • HPLC: Retention times and purity profiles for this compound would differ from non-urea analogs (e.g., 3-methoxybenzyl chloride) due to polar urea functionality. Gradient elution with C18 columns and UV detection at 254 nm is recommended .
  • NMR : Distinct signals include the methoxy proton (~δ 3.8 ppm) and urea NH protons (δ 5–6 ppm), absent in chloride derivatives .

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